

# Application Notes and Protocols for Cy3.5 in Flow Cytometry

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## Compound of Interest

Compound Name: Cy3.5

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These application notes provide a comprehensive guide for utilizing **Cy3.5**, a bright orange-red fluorescent dye, in flow cytometry experiments. Detailed protocols for antibody conjugation, cell staining, and instrument setup are provided to ensure optimal results in immunophenotyping and other single-cell analyses.

## Introduction to Cy3.5

(E)-Cyanine 3.5 (**Cy3.5**) is a synthetic fluorophore belonging to the cyanine dye family, recognized for its robust fluorescence and high photostability.[1] Its distinct spectral properties make it a valuable tool for a variety of biological applications, most notably flow cytometry.[2] When conjugated to antibodies, **Cy3.5** allows for the precise detection and quantification of cell surface and intracellular antigens.[2] Its brightness is particularly advantageous for identifying both low and high abundance targets.[2]

## Quantitative Data

The selection of an appropriate fluorophore is critical for the success of flow cytometry experiments. The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. The following tables summarize the key photophysical properties of **Cy3.5** and provide a comparison with other commonly used fluorophores in a similar spectral range.

Table 1: Spectral Properties of **Cy3.5**

Parameter	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~579-591 nm	[2][3][4]
Emission Maximum ( $\lambda_{em}$ )	~591-604 nm	[2][3][4]
Molar Extinction Coefficient ( $\epsilon$ )	116,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[2][5]
Fluorescence Quantum Yield ( $\Phi$ )	0.35	[2][6]
Stokes Shift	~15 nm	[1]

Table 2: Comparative Brightness of Common Fluorophores

Fluorophore	Molar Extinction Coefficient ( $\epsilon$ ) (L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Fluorescence Quantum Yield ( $\Phi$ )	Relative Brightness ( $\epsilon \times \Phi$ )
Cy3.5	116,000	0.35	40,600
Cy3	150,000	0.04	6,000
Alexa Fluor 555	155,000	0.10	15,500
ATTO 550	120,000	0.60	72,000

Note: Data is compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, these dyes should be evaluated side-by-side under identical conditions.[7]

## Experimental Protocols

### Protocol 1: Antibody Conjugation with **Cy3.5** NHS Ester

This protocol describes the covalent labeling of an antibody with a **Cy3.5** N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

- Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **Cy3.5** NHS ester
- Anhydrous DMSO
- 1 M Sodium Bicarbonate
- Desalting column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- **Antibody Preparation:** Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 1-2 mg/mL.<sup>[2]</sup> Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.<sup>[2]</sup>
- **Dye Preparation:** Immediately before use, dissolve the **Cy3.5** NHS ester in DMSO to a concentration of 10 mg/mL.<sup>[2]</sup>
- **Conjugation Reaction:** Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, though the optimal ratio should be determined empirically.<sup>[2]</sup> Incubate the reaction for 1 hour at room temperature, protected from light.<sup>[2]</sup>
- **Purification:** Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with PBS. The first colored fraction is typically the conjugated antibody.<sup>[2]</sup>
- **Determination of Degree of Labeling (DOL):** Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for **Cy3.5**). Calculate the protein concentration and the dye concentration to determine the DOL.<sup>[2]</sup>
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.<sup>[2]</sup>

## Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a step-by-step guide for staining suspended cells with a **Cy3.5**-conjugated antibody for analysis by flow cytometry.[\[2\]](#)

### Materials:

- Single-cell suspension (e.g., PBMCs, cultured cells)
- **Cy3.5**-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
- Fc Receptor Blocking solution (optional but recommended)
- Viability dye (optional)

### Procedure:

- **Cell Preparation:** Prepare a single-cell suspension at a concentration of  $1 \times 10^7$  cells/mL in cold Flow Cytometry Staining Buffer.[\[8\]](#)
- **Fc Receptor Blocking (Optional):** To minimize non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[\[2\]](#)
- **Antibody Staining:** Add the predetermined optimal concentration of the **Cy3.5**-conjugated antibody to 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells).[\[8\]](#) Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[\[2\]](#)[\[9\]](#)
- **Washing:** Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[\[2\]](#)[\[9\]](#) Carefully decant the supernatant. Repeat the wash step twice.[\[2\]](#)
- **Viability Staining (Optional):** If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.[\[2\]](#)
- **Data Acquisition:** Resuspend the final cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer and acquire events on a flow cytometer.[\[2\]](#)[\[8\]](#)

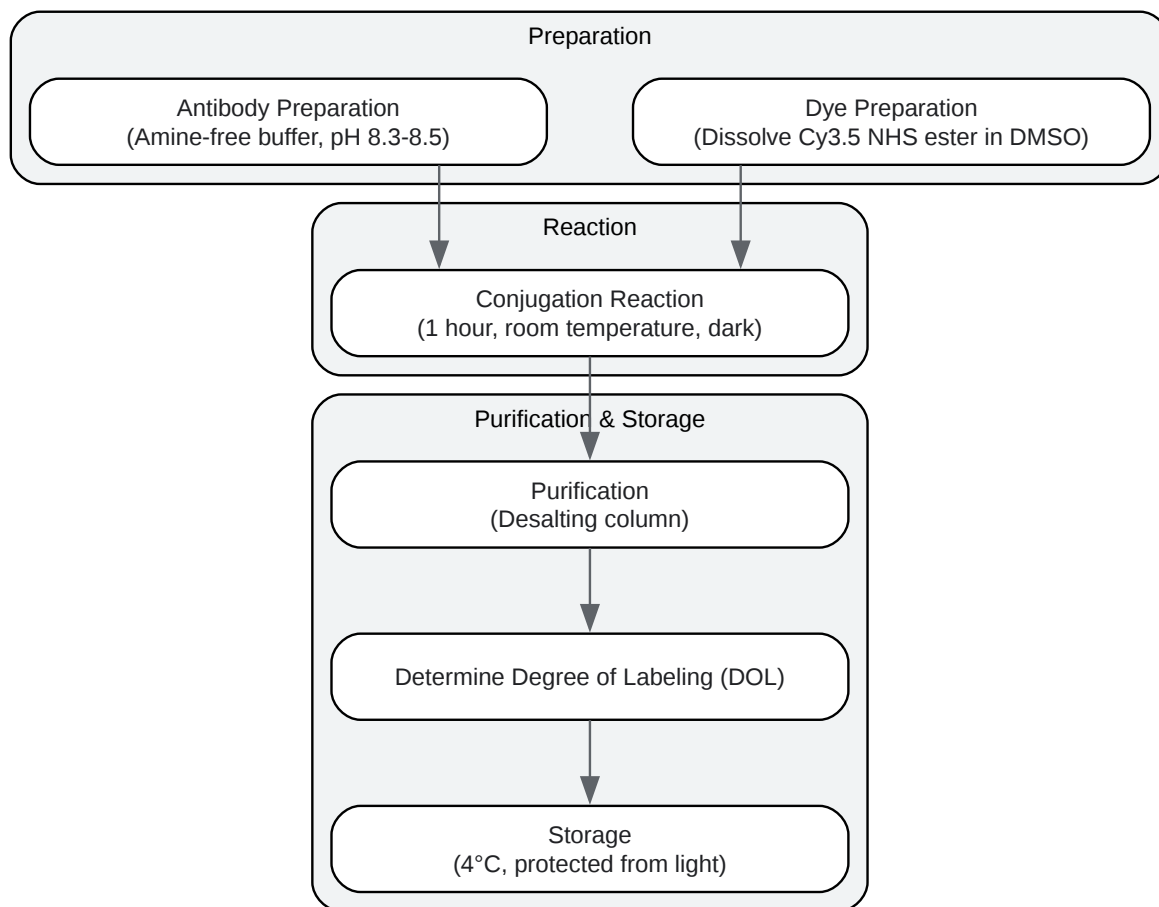
## Instrument Setup

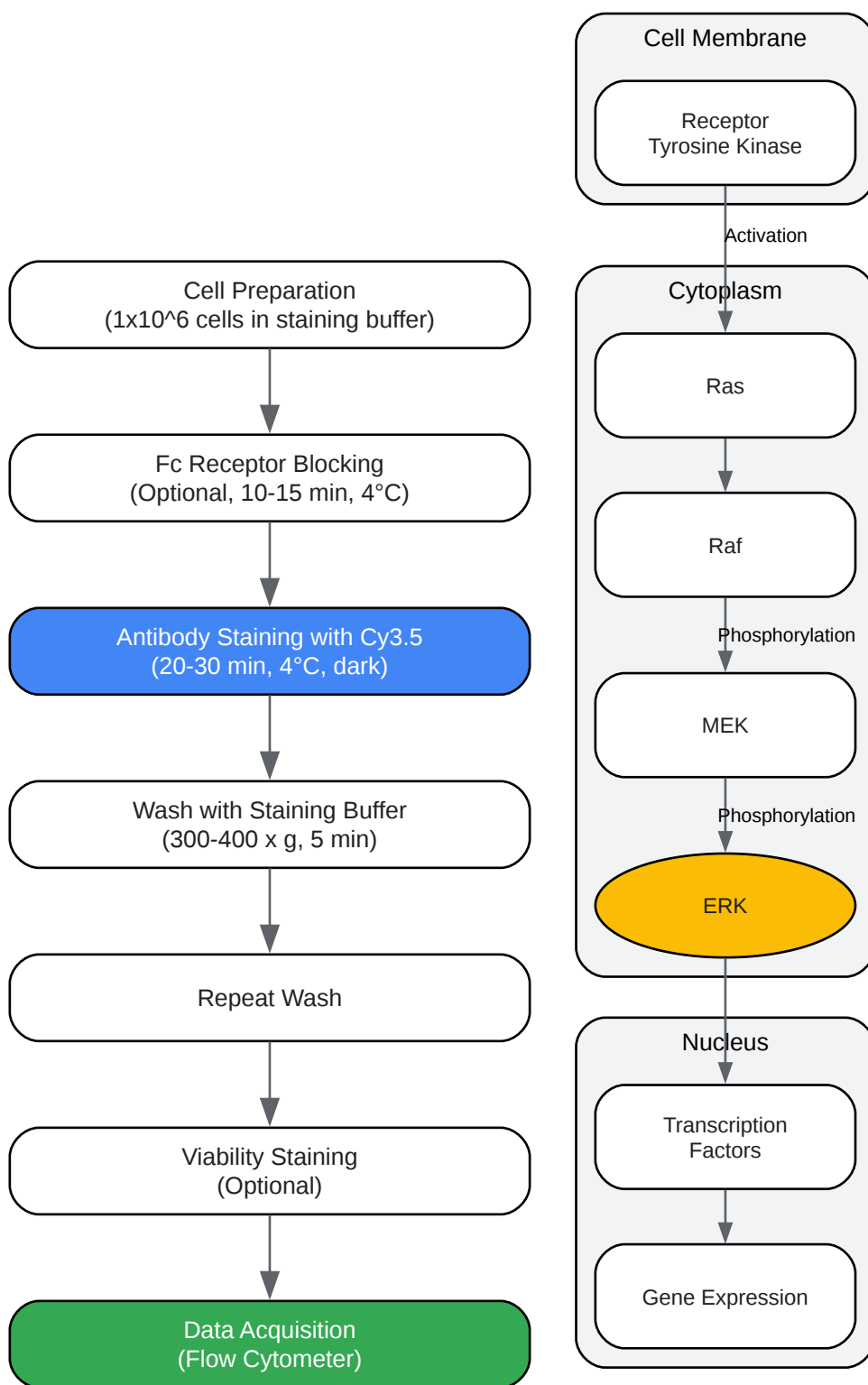
Proper instrument setup is crucial for the optimal detection of **Cy3.5** and to minimize spectral overlap in multicolor experiments.

- **Laser:** **Cy3.5** is optimally excited by a yellow-green laser (e.g., 561 nm) or a green laser (e.g., 532 nm).[\[10\]](#)[\[11\]](#)
- **Filters:** A bandpass filter appropriate for the emission peak of **Cy3.5** should be used. A common filter choice is 585/42 nm.[\[4\]](#)[\[12\]](#)
- **Compensation:** When performing multicolor flow cytometry, it is essential to perform compensation to correct for spectral overlap between different fluorophores.[\[13\]](#) Use single-stained compensation controls for each fluorophore in the panel.

## Visualizations

### Experimental Workflow: Antibody Conjugation





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